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Introduction
JMV 180 is a synthetic analog of the cholecystokinin (CCK) octapeptide. It exhibits complex

pharmacology, acting as a functional agonist at high- and low-affinity CCK receptors while

behaving as an antagonist at very low-affinity receptors.[1] Cholecystokinin itself is a

gastrointestinal peptide hormone known to influence the growth of both normal and malignant

pancreatic tissues.[1] In the context of pancreatic cancer research, JMV 180 serves as a critical

pharmacological tool to investigate the role of CCK receptors in tumor cell proliferation and to

dissect the specific signaling pathways that mediate these effects. Studies have demonstrated

that JMV 180 paradoxically stimulates the growth of human pancreatic cancer cell lines,

suggesting that specific CCK receptor signaling pathways are involved in promoting cancer cell

proliferation.[1] This application note provides an overview of the use of JMV 180, relevant

quantitative data, and detailed protocols for studying its effects on pancreatic cancer cell

growth.

Mechanism of Action
In pancreatic cancer cells, the growth-promoting effects of CCK are suggested to be mediated

by low-affinity receptors.[1] JMV 180, acting as an agonist at these sites, initiates a

downstream signaling cascade. CCK receptors are G protein-coupled receptors (GPCRs), and

their activation in cancer cells typically involves the Gαq subunit, which in turn activates

Phospholipase C (PLC).[2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
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into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium

from intracellular stores, while DAG activates Protein Kinase C (PKC).[2] These events can

subsequently activate mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2

cascade, which ultimately leads to the transcription of genes involved in cell proliferation.[2][4]
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Putative signaling pathway of JMV 180 in pancreatic cancer cells.
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Data Presentation
The following tables summarize the quantitative data from studies evaluating the effect of JMV

180 on the growth of human pancreatic cancer cell lines.

Table 1: Effect of JMV 180 on Pancreatic Cancer Cell Number

Cell Line
Treatmen
t

Concentr
ation
Range
(M)

Incubatio
n Time

%
Increase
in Cell
Number
(vs.
Control)

P-value
Referenc
e

PANC-1 JMV 180
10⁻¹⁰ -

10⁻⁶
4-6 days 123% 0.004 [1]

MIA PaCa-

2
JMV 180

10⁻¹⁰ -

10⁻⁶
4-6 days 86% 0.004 [1]

Table 2: Effect of JMV 180 on DNA Synthesis in Pancreatic Cancer Cells

Cell Line
Treatmen
t

Concentr
ation
Range
(M)

Assay

%
Increase
in DNA
Synthesis
(vs.
Control)

P-value
Referenc
e

PANC-1 JMV 180
10⁻¹⁰ -

10⁻⁶

[³H]Thymidi

ne

Incorporati

on

64% < 0.001 [1]

MIA PaCa-

2
JMV 180

10⁻¹⁰ -

10⁻⁶

[³H]Thymidi

ne

Incorporati

on

40% < 0.001 [1]
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Experimental Protocols
Detailed protocols for assessing the effect of JMV 180 on pancreatic cancer cell growth are

provided below.

Protocol 1: Cell Proliferation Assessment by Cell
Counting
This protocol is used to determine the effect of JMV 180 on the total number of viable cells over

an incubation period.
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Cell Preparation

Treatment

Cell Counting

1. Seed PANC-1 or MIA PaCa-2 cells
in multi-well plates.

2. Allow cells to adhere
for 24 hours.

3. Treat cells with varying
concentrations of JMV 180

(10⁻¹⁰ to 10⁻⁶ M) or vehicle control.

4. Incubate for 4-6 days.

5. Harvest cells using trypsin.

6. Stain with Trypan Blue
(1:1 ratio).

7. Load 10 µL onto a
hemocytometer.

8. Count viable (unstained) cells
under a microscope.

9. Calculate cell concentration and
compare treated vs. control.

Click to download full resolution via product page

Workflow for the cell counting proliferation assay.
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Materials:

PANC-1 or MIA PaCa-2 cell lines

Complete culture medium (e.g., DMEM with 10% FBS)

JMV 180 stock solution

Vehicle control (e.g., DMSO or PBS)

Multi-well culture plates (e.g., 24-well)

Trypsin-EDTA

Trypan Blue solution (0.4%)

Hemocytometer and coverslip

Microscope

Microcentrifuge tubes

Procedure:

Cell Seeding: Seed pancreatic cancer cells in a 24-well plate at a density that allows for

logarithmic growth throughout the experiment (e.g., 1 x 10⁴ cells/well).

Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to

attach.

Treatment: Prepare serial dilutions of JMV 180 in complete culture medium to achieve final

concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M. Remove the old medium from the cells and

add the JMV 180-containing medium or vehicle control medium.

Incubation: Return the plates to the incubator and culture for 4 to 6 days.[1]

Cell Harvesting:

Aspirate the culture medium.
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Wash the cells once with sterile PBS.

Add an appropriate volume of Trypsin-EDTA (e.g., 200 µL for a 24-well plate) and incubate

for 3-5 minutes until cells detach.

Neutralize the trypsin with complete culture medium and transfer the cell suspension to a

microcentrifuge tube.

Staining and Counting:

Mix 20 µL of the cell suspension with 20 µL of 0.4% Trypan Blue solution.

Carefully pipette 10 µL of the mixture into the chamber of a clean hemocytometer.

Count the number of viable (clear, non-blue) cells in the four large corner squares of the

hemocytometer grid.

Calculation:

Calculate the average cell count per large square.

Determine the cell concentration (cells/mL) using the formula:

Concentration = Average count × Dilution factor (2 in this case) × 10⁴

Compare the total cell numbers in JMV 180-treated wells to the vehicle control wells to

determine the percentage increase in cell growth.

Protocol 2: DNA Synthesis Assessment by
[³H]Thymidine Incorporation Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation by

quantifying the incorporation of radiolabeled thymidine.
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Cell Prep & Treatment

Radiolabeling

Harvesting & Measurement

1. Seed cells in 96-well plates.

2. After 24h, treat with JMV 180
or vehicle control.

3. Incubate for specified duration
(e.g., 48-72 hours).

4. Add [³H]Thymidine (e.g., 1 µCi/well)
to each well.

5. Incubate for 4-18 hours to allow
incorporation into new DNA.

6. Harvest cells onto a
fiberglass filter mat using a

cell harvester.

7. Lyse cells and trap DNA
on the filter.

8. Measure radioactivity of the
filter mat using a scintillation counter.

9. Analyze counts per minute (CPM)
to determine proliferation.

Click to download full resolution via product page

Workflow for the [³H]Thymidine incorporation assay.
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Materials:

PANC-1 or MIA PaCa-2 cell lines

Complete culture medium

JMV 180 stock solution

96-well culture plates

[³H]Thymidine (radiolabeled)

Cell harvester

Fiberglass filter mats

Scintillation fluid

Scintillation counter

Procedure:

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at an appropriate density (e.g.,

5 x 10³ cells/well).

Adherence and Treatment: Allow cells to adhere for 24 hours. Then, treat with serial dilutions

of JMV 180 or vehicle control as described in Protocol 1.

Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

Radiolabeling: Approximately 4-18 hours before the end of the incubation period, add

[³H]Thymidine to each well (a typical concentration is 1 µCi/well).

Cell Harvesting:

Terminate the assay by harvesting the cells onto a fiberglass filter mat using an automated

cell harvester. This process involves aspirating the well contents, washing the cells to
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remove unincorporated thymidine, and lysing the cells to trap the DNA-incorporated

radioactivity onto the filter.

Scintillation Counting:

Allow the filter mat to dry completely.

Place the filter mat in a sample bag with scintillation fluid.

Measure the amount of incorporated [³H]Thymidine using a scintillation counter. The

output will be in counts per minute (CPM), which is proportional to the rate of DNA

synthesis.

Data Analysis: Compare the CPM values from JMV 180-treated cells to those of the vehicle

control to determine the percentage change in DNA synthesis.

Conclusion
JMV 180 is a valuable research tool for probing the function of CCK receptors in pancreatic

cancer. The available data indicates that JMV 180 stimulates proliferation in pancreatic cancer

cell lines like PANC-1 and MIA PaCa-2, likely through the activation of a low-affinity CCK

receptor and downstream signaling involving Phospholipase C. The provided protocols offer

robust methods for quantifying these pro-proliferative effects. Further research using JMV 180

can help to fully elucidate the specific receptor subtypes and signaling molecules that

contribute to pancreatic tumor growth, potentially identifying new targets for therapeutic

intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cholecystokinin analog, JMV-180, stimulates growth of human pancreatic cancer -
PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1672974?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8174413/
https://pubmed.ncbi.nlm.nih.gov/8174413/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. geneglobe.qiagen.com [geneglobe.qiagen.com]

3. mdpi.com [mdpi.com]

4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular
Processes [frontiersin.org]

To cite this document: BenchChem. [Application of JMV 180 in Pancreatic Cancer Growth
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672974#application-of-jmv-180-in-pancreatic-
cancer-growth-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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